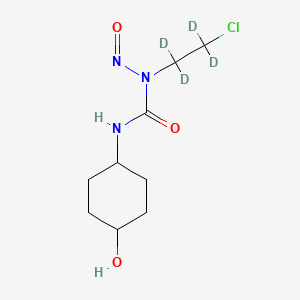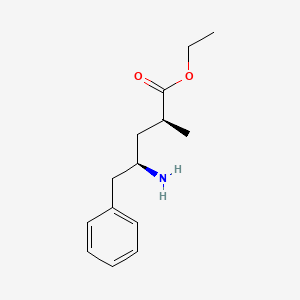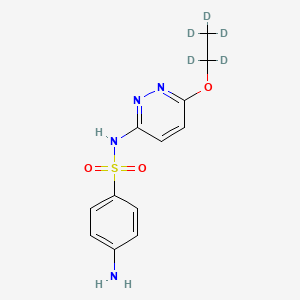
Sulfaethoxypyridazine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfaethoxypyridazine-d5 is a deuterated form of sulfaethoxypyridazine, a sulfonamide antibacterial agent. It is primarily used in research settings, particularly in proteomics and pharmaceutical studies . The compound has a molecular formula of C12H9D5N4O3S and a molecular weight of 299.36 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfaethoxypyridazine-d5 involves the incorporation of deuterium atoms into the sulfaethoxypyridazine molecule. This can be achieved through various methods, including high-pressure methoxylation reactions . The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of high-pressure reactors and deuterated solvents is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Sulfaethoxypyridazine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfaethoxypyridazine sulfoxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfaethoxypyridazine sulfoxide.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted sulfaethoxypyridazine derivatives.
Scientific Research Applications
Sulfaethoxypyridazine-d5 is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Proteomics: Used as a standard in mass spectrometry for protein quantification.
Pharmaceutical Research: Employed in the study of drug metabolism and pharmacokinetics.
Biological Studies: Used to investigate the mechanisms of action of sulfonamide antibiotics.
Industrial Applications: Utilized in the development of new antibacterial agents and feed additives
Mechanism of Action
Sulfaethoxypyridazine-d5 exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, this compound disrupts the production of folic acid, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxypyridazine: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfadiazine: A sulfonamide used to treat bacterial infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
Sulfaethoxypyridazine-d5 is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in mass spectrometry studies. This makes it particularly valuable in proteomics and pharmaceutical research .
Properties
Molecular Formula |
C12H14N4O3S |
|---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
4-amino-N-[6-(1,1,2,2,2-pentadeuterioethoxy)pyridazin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O3S/c1-2-19-12-8-7-11(14-15-12)16-20(17,18)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,16)/i1D3,2D2 |
InChI Key |
FFJIWWBSBCOKLS-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


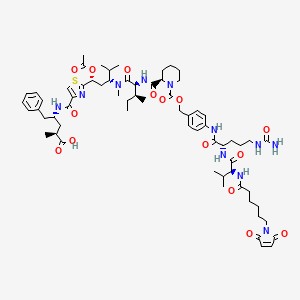
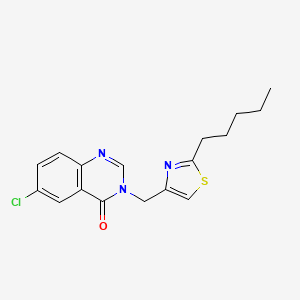


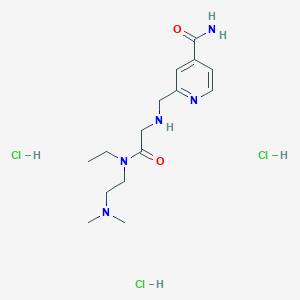
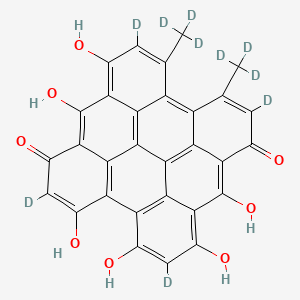
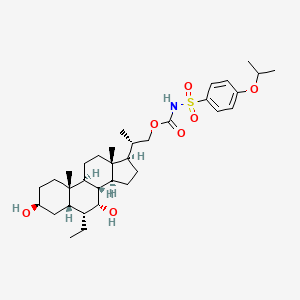

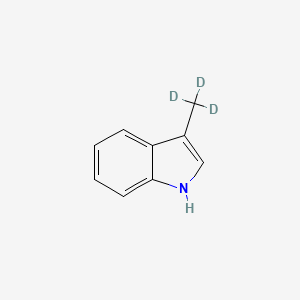
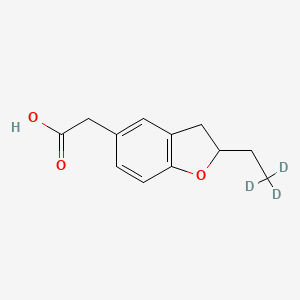
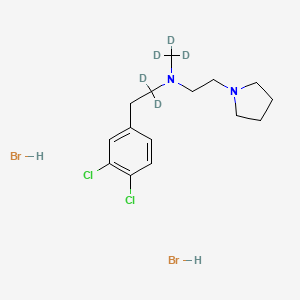
![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
